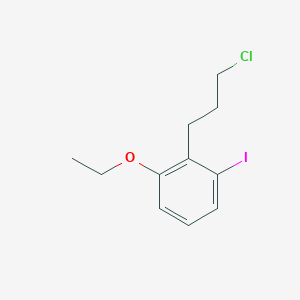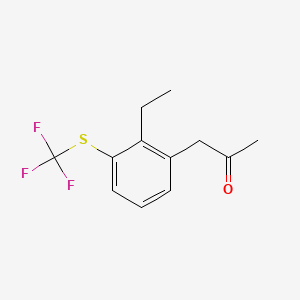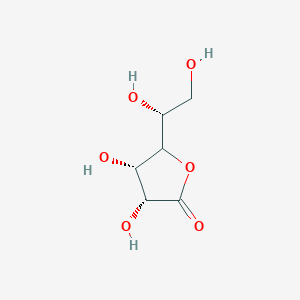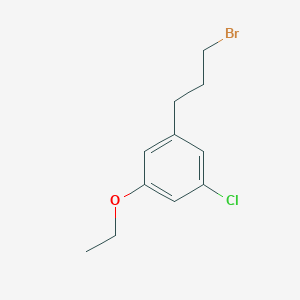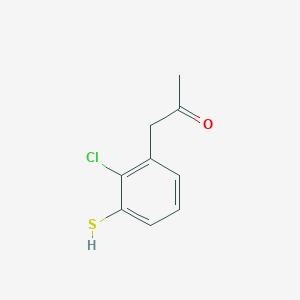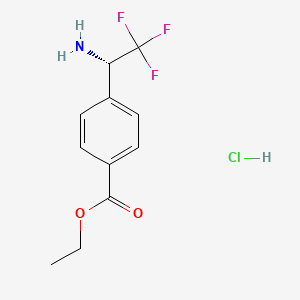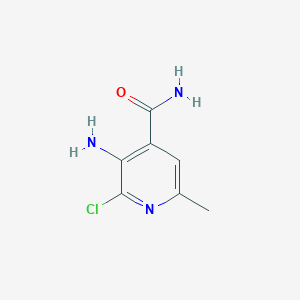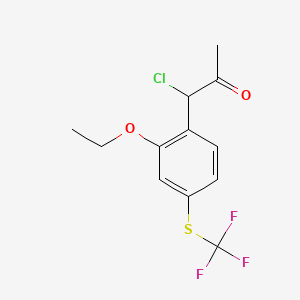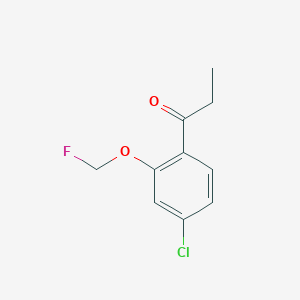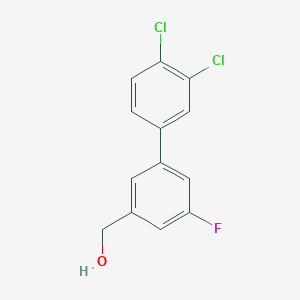
(3',4'-Dichloro-5-fluoro-biphenyl-3-yl)-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol is a synthetic organic compound belonging to the biphenyl family This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the biphenyl structure, along with a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol typically involves multi-step organic reactions. One common method might include:
Halogenation: Introduction of chlorine and fluorine atoms onto the biphenyl structure using halogenating agents such as chlorine gas or fluorine-containing reagents.
Methanol Addition:
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the halogenated positions.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products:
- Oxidation of the methanol group can yield (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-aldehyde or (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-carboxylic acid.
- Reduction can lead to dehalogenated biphenyl derivatives.
- Substitution reactions can produce various functionalized biphenyl compounds.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Potential applications in the development of pharmaceuticals or agrochemicals.
- Investigated for its biological activity and interactions with enzymes or receptors.
Medicine:
- Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry:
- Utilized in the production of advanced materials, such as polymers or liquid crystals.
- Studied for its potential use in electronic devices due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of halogen atoms and the methanol group can affect its binding affinity and reactivity.
Vergleich Mit ähnlichen Verbindungen
- (3’,4’-Dichloro-biphenyl-3-yl)-methanol
- (3’,4’-Dichloro-5-fluoro-biphenyl)
- (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-ethanol
Comparison:
Reactivity: Compared to similar compounds, the fluorine atom can significantly influence the compound’s reactivity and stability.
Applications: The specific combination of functional groups can lead to unique applications in various fields, distinguishing it from other biphenyl derivatives.
Eigenschaften
Molekularformel |
C13H9Cl2FO |
|---|---|
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
[3-(3,4-dichlorophenyl)-5-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-12-2-1-9(6-13(12)15)10-3-8(7-17)4-11(16)5-10/h1-6,17H,7H2 |
InChI-Schlüssel |
KAWXYJUOLTWSLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)CO)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


